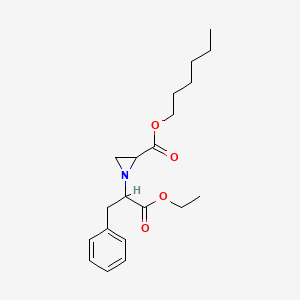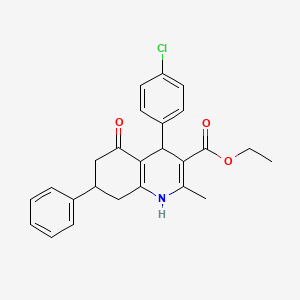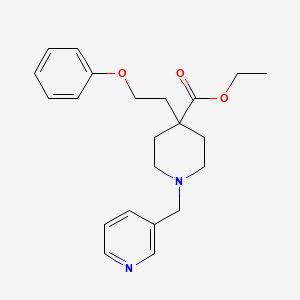
hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate, also known as HBEA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. HBEA is a member of the aziridine family of compounds, which are characterized by a three-membered ring structure containing a nitrogen atom and two carbon atoms.
Mécanisme D'action
The mechanism of action of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines, to form stable adducts.
Biochemical and Physiological Effects:
hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is its high stereoselectivity, which makes it a useful chiral auxiliary in asymmetric synthesis. However, the synthesis of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate can be challenging, and the compound is relatively expensive compared to other chiral auxiliaries.
Orientations Futures
There are a number of potential future directions for research on hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate. One area of interest is the development of new synthetic methods for hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate that are more efficient and cost-effective. Another area of interest is the exploration of new applications for hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate in fields such as pharmacology and materials science. Additionally, further studies are needed to fully understand the mechanism of action of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate involves the reaction of 2-aziridinecarboxylic acid with benzyl 2-ethoxy-2-oxoacetate, followed by the addition of hexylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate.
Applications De Recherche Scientifique
Hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate has been widely studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of hexyl 1-(1-benzyl-2-ethoxy-2-oxoethyl)-2-aziridinecarboxylate is its use as a chiral auxiliary in asymmetric synthesis, where it can be used to selectively control the stereochemistry of a reaction.
Propriétés
IUPAC Name |
hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-5-6-10-13-25-20(23)18-15-21(18)17(19(22)24-4-2)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,3-6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHQFBWHCWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)

![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)

![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)